2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-((5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a structurally complex molecule featuring a 1-methylimidazole core substituted with a 4-chlorophenyl group at the 5-position, a thioether linkage at the 2-position, and a 4-phenylpiperazine moiety attached via an ethanone bridge. This compound belongs to a class of imidazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .
The synthesis of such compounds typically involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling reactions. For example, analogous compounds in the evidence were prepared via chlorination with SOCl₂ (as in ), nucleophilic thioether formation ( ), and TDAE-mediated coupling ( ).
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-20(17-7-9-18(23)10-8-17)15-24-22(25)29-16-21(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSZBTHXVORCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of imidazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the imidazole ring, chlorophenyl group, and piperazine moiety, suggest diverse mechanisms of action that warrant comprehensive investigation.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 385.91 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Imidazole Ring | A five-membered ring containing two nitrogen atoms, known for its biological significance. |
| Chlorophenyl Group | A phenyl ring substituted with chlorine, enhancing lipophilicity and potentially increasing receptor binding affinity. |
| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, commonly found in psychoactive drugs and known for its pharmacological versatility. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
- Receptor Interaction : The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage could facilitate covalent bonding with target proteins.
- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cell lines.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and glioblastoma tumors. The mechanisms underlying these effects include:
- Induction of Apoptosis : Morphological alterations characteristic of apoptosis were observed in treated cells.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.
Table 1 summarizes the cytotoxicity data from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.052 | Apoptosis induction |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.074 | Tubulin polymerization inhibition |
| U87MG (Glioblastoma) | 0.030 | Cell cycle arrest |
Study 1: Cytotoxicity Evaluation
In a study conducted by researchers at PMC, various imidazole derivatives were evaluated for their cytotoxic properties against breast cancer cell lines. The results indicated that compounds with halogen substitutions exhibited higher antitumor activity compared to their non-substituted counterparts.
Study 2: Mechanistic Insights
Another research effort highlighted the role of oxidative stress in mediating the anticancer effects of imidazole derivatives. This study found that treatment with the compound led to increased reactive oxygen species (ROS) production, contributing to cell death through apoptosis.
Comparison with Similar Compounds
Research Findings and Discussion
- Structural Impact on Activity : The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to nitro or methoxy substituents (e.g., ).
- Synthetic Challenges : Thioether linkages (as in ) are prone to oxidation, necessitating inert conditions during synthesis.
- Piperazine Flexibility : The 4-phenylpiperazine group’s conformational flexibility (studied via SHELX in ) may allow diverse receptor interactions, but could also reduce selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
